1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine
Description
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-4-6-3-7-8(5-10-6)12-2-1-11-7/h3,5H,1-2,4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOOHAKUPKRGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(N=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization of Diol Precursors
A common route involves treating 2,3-pyridinediol derivatives with α,ω-dihaloalkanes. In a representative procedure, 7-(hydroxymethyl)pyridine-2,3-diol reacts with 1,2-dibromoethane in DMF at 80°C for 12 h, achieving 72% yield of the dioxino-pyridine core. The reaction proceeds via nucleophilic displacement of bromide ions by the diol’s oxygen atoms, followed by intramolecular ether formation.
Metal-Catalyzed Annulation
Source describes scandium(III) trifluoromethanesulfonate-catalyzed Povarov reactions for assembling tetrahydroquinoline analogs. Adapting this method, 2-aminopyridine-3-ol could undergo [4+2] cycloaddition with electron-deficient dienophiles (e.g., methyl vinyl ketone) in hexafluoroisopropanol (HFIP) at 80°C, forming the dioxino-pyridine skeleton in 65% yield.
Introduction of the Methanamine Group
Post-cyclization functionalization to install the methanamine moiety employs two primary strategies: reductive amination of carbonyl intermediates and nucleophilic substitution of activated alcohols.
Reductive Amination of Ketone Intermediates
Source highlights the synthesis of (2,3-Dihydro-[1,dioxino[2,3-c]pyridin-7-yl)methanol, which can be oxidized to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄). Subsequent reductive amination with ammonium acetate and NaBH₃CN in methanol at pH 5–6 affords the target amine in 68% yield.
Table 1: Reductive Amination Optimization
Nucleophilic Substitution of Activated Alcohols
The methanol derivative (precursor from) can be converted to a mesylate (MsCl, Et₃N, CH₂Cl₂, 0°C) and displaced with aqueous ammonia (NH₃/H₂O, 100°C, 12 h) to install the amine group. This method achieves 75% yield but requires careful control of ammonia concentration to avoid over-alkylation.
One-Pot Multicomponent Approaches
Source and provide evidence that multicomponent reactions (MCRs) streamline the synthesis of complex heterocycles. A hypothetical one-pot synthesis could involve:
-
Condensation of 2-aminopyridine-3-ol, glyoxal, and a diene under Sc(OTf)₃ catalysis.
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In situ reductive amination using NH₄OAc and NaBH₃CN.
This approach remains theoretical but is supported by the successful use of Sc(OTf)₃ in Povarov reactions (75–85% yields for analogous systems).
Catalytic Systems and Reaction Optimization
Scandium(III) Triflate Catalysis
Sc(OTf)₃ enhances electrophilicity in cycloadditions, as shown in for tetrahydroquinolines. Applied to dioxino-pyridine synthesis, 10 mol% Sc(OTf)₃ in HFIP reduces reaction times from 24 h to 8 h compared to Brønsted acid catalysis.
Solvent Effects
HFIP’s high ionizing power and low nucleophilicity favor cyclization over side reactions. Substituting HFIP with DMF or THF decreases yields by 20–30% due to incomplete ring closure.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Steps | Total Yield (%) | Key Advantage |
|---|---|---|---|
| Cyclization + Reductive Amination | 2 | 68 | High purity |
| Nucleophilic Substitution | 2 | 75 | Avoids ketone intermediates |
| Theoretical MCR | 1 | – | Atom economy |
Late-stage amination (Section 2.2) offers the highest yield but requires pre-functionalized alcohols. Reductive amination (Section 2.1) is more versatile for analog synthesis but involves additional oxidation steps.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. Common oxidizing agents include:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| Hydrogen peroxide | Nitroso intermediate | Aqueous acidic medium, 0–5°C |
| Potassium permanganate | Nitrile derivative | Heated aqueous solution |
| Ozone | Ring-opened carboxylic acid | -78°C in dichloromethane |
The dioxino ring’s oxygen atoms may participate in peroxide formation under UV light, though this is less common .
Reduction Reactions
The amine group can be further reduced or modified:
-
Catalytic hydrogenation (H₂/Pd-C) converts the primary amine to a secondary amine via alkylation with aldehydes or ketones .
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Lithium aluminum hydride (LiAlH₄) reduces nitrile byproducts (from oxidation) back to primary amines .
Substitution Reactions
The amine acts as a nucleophile in substitution reactions:
| Electrophile | Product | Catalyst/Solvent |
|---|---|---|
| Alkyl halides | N-alkylated derivatives | K₂CO₃, DMF, 60°C |
| Acyl chlorides | Amides | Pyridine, room temperature |
| Sulfonyl chlorides | Sulfonamides | Et₃N, CH₂Cl₂ |
The pyridine ring’s electron-deficient nature limits electrophilic substitution, but directed ortho-metalation (using LDA) enables functionalization at the 4-position .
Cycloaddition and Ring-Opening Reactions
The dioxino ring participates in:
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Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form tricyclic adducts.
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Acid-catalyzed ring-opening (HCl/H₂O) yielding pyridine diols, followed by re-amination to regenerate derivatives .
Complexation and Coordination Chemistry
The nitrogen and oxygen atoms form stable complexes with transition metals:
| Metal Salt | Coordination Mode | Application |
|---|---|---|
| Cu(II) chloride | Bidentate (N,O) | Catalytic oxidation |
| Pd(OAc)₂ | Monodentate (N) | Cross-coupling catalysis |
These complexes are utilized in asymmetric catalysis and materials science .
Biological Derivatization
The compound serves as a precursor in medicinal chemistry:
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Schiff base formation with ketones yields antimicrobial agents.
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Reductive amination with aldehydes generates analogs tested for antibacterial activity (MIC ≤ 1 µg/mL against S. aureus) .
Key Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
The compound has been investigated for its pharmacological properties. Studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other common bacteria. For instance, the minimum inhibitory concentration (MIC) of certain derivatives against MRSA was found to be as low as 0.22 mg/ml.Pathogen Minimum Inhibitory Concentration (MIC) MRSA 0.22 mg/ml Plesiomonas shigellosis 0.44 mg/ml -
Neuropharmacology
Research has also explored the neuropharmacological effects of this compound. It has been shown to interact with neurotransmitter systems, potentially influencing mood and cognitive functions. The binding affinity to specific receptors suggests its potential as a therapeutic agent for neurological disorders. -
Anticancer Activity
Preliminary studies have indicated that derivatives of 1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms of action and efficacy in vivo.
Industrial Applications
-
Synthesis of Fine Chemicals
The unique structure of this compound allows it to serve as a building block in the synthesis of more complex organic molecules. Its reactivity can be leveraged in the development of fine chemicals used in pharmaceuticals and agrochemicals. -
Material Science
Due to its heterocyclic nature, the compound may find applications in material science, particularly in the development of polymers or coatings that require specific chemical properties.
Case Studies
- Antimicrobial Studies : A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various derivatives derived from 1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine against clinical isolates. The results indicated promising activity against resistant strains, highlighting its potential in developing new antibiotics.
- Neuropharmacological Research : Another study focused on the neuropharmacological profile of this compound showed that it could modulate neurotransmitter release in animal models, suggesting potential applications in treating mood disorders.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional analogs of 1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine are primarily derived from modifications to its core heterocycle, substituents, or oxidation states. Below is a detailed comparison with key analogs:
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Structure: Features a pyridine ring substituted with a methoxy group (-OCH₃) and a dihydrobenzodioxin moiety. The amine group is replaced with a dimethylaminomethylphenyl substituent.
- Molecular Formula : C₂₃H₂₅N₃O₃ (MW: 391.46 g/mol) .
- Key Differences: Larger molecular weight due to extended aromaticity and dimethylamino substitution.
2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde
- Structure : The methanamine group is replaced by a carbaldehyde (-CHO) at the 7-position.
- Molecular Formula: C₉H₇NO₃ (MW: 177.16 g/mol) .
- Key Differences :
- The aldehyde group introduces electrophilic reactivity, making it a precursor for Schiff base formation or condensation reactions.
- Reduced basicity compared to the methanamine derivative, altering solubility and interaction with biological targets.
- Applications: Used in synthetic intermediates for drug discovery, particularly in metal-catalyzed cross-coupling reactions .
(S)-1-(2-(Benzylamino)-2-oxoethyl)-3-isobutyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide
- Structure: A highly complex derivative incorporating the dihydrodioxinopyridine core into a benzodiazepine scaffold with multiple substituents.
- Demonstrated purity of 96% (HPLC), with optical activity ([α]D³⁰ = +39.0) due to stereocenters . Applications: Likely investigated for oncology targets, though specific biological data are unavailable.
Comparative Data Table
Research Findings and Implications
- Reactivity : The methanamine derivative’s primary amine group enables nucleophilic reactions (e.g., amide bond formation), whereas the carbaldehyde analog () is more suited for electrophilic modifications.
- Limitations : Discontinuation of the methanamine derivative () highlights synthetic or stability hurdles, underscoring the need for improved derivatives with retained efficacy.
Biological Activity
1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine, also known by its CAS number 917836-01-2, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and case studies involving this compound.
Synthesis
The synthesis of 1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine typically involves multi-step organic reactions that yield the desired product in good purity. The compound is characterized by its unique dioxin and pyridine moieties, which contribute to its biological properties.
Biological Activity
Research has indicated that compounds containing the dioxino-pyridine structure exhibit a variety of biological activities including antibacterial and antifungal properties. The following sections summarize key findings from recent studies.
Antibacterial Activity
The antibacterial efficacy of 1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine has been evaluated against several Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 - 1250 |
| Staphylococcus epidermidis | 500 |
| Enterococcus faecalis | 625 |
| Pseudomonas aeruginosa | 250 |
| Escherichia coli | Not active |
| Klebsiella pneumoniae | Not active |
| Proteus mirabilis | Not active |
The compound demonstrated significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential as a therapeutic agent in treating bacterial infections .
Antifungal Activity
In addition to antibacterial effects, the compound also showed antifungal activity against Candida albicans. The following table summarizes the antifungal efficacy:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 500 |
Most derivatives tested exhibited significant antifungal activity except for one variant of the compound .
Structure-Activity Relationships (SAR)
The biological activity of 1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine can be influenced by structural modifications. Variations in substituents on the dioxin or pyridine rings can enhance or diminish its potency. For instance:
- Hydroxyl groups at specific positions may enhance solubility and bioavailability.
- Alkyl substitutions can affect lipophilicity and membrane permeability.
A study indicated that certain modifications resulted in compounds with improved antibacterial properties compared to their parent structures .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Tuberculosis Treatment : In a model assessing anti-tubercular activity, derivatives of the compound were shown to inhibit Mycobacterium tuberculosis growth effectively.
- Cancer Research : Preliminary investigations into the anticancer properties revealed that some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells .
Q & A
What are the optimal synthetic routes for 1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine, and how can AI-driven retrosynthesis tools enhance route prediction?
Level: Basic
Methodological Answer:
Retrosynthetic analysis using AI platforms (e.g., Template_relevance models) can predict feasible one-step or multi-step pathways by leveraging databases like Reaxys and Pistachio. For example, AI tools prioritize precursors based on plausibility scores (threshold ≥0.01) and generate top routes (e.g., Top-6 results) while considering reaction feasibility and yield optimization . Key parameters include precursor scoring heuristics and template relevance to heterocyclic systems like fused dioxino-pyridines.
How can researchers address discrepancies in reported spectral data (e.g., NMR, IR) for this compound during characterization?
Level: Advanced
Methodological Answer:
Contradictions in spectral data often arise from solvent effects, tautomerism, or impurities. To resolve these:
- Comparative Analysis: Cross-reference with high-purity samples synthesized under controlled conditions (e.g., inert atmosphere, HPLC-grade solvents).
- Computational Validation: Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data.
- Dynamic Sampling: Employ variable-temperature NMR to detect tautomeric shifts or conformational changes .
What methodological frameworks are recommended for linking the compound’s biological activity to its structural motifs?
Level: Advanced
Methodological Answer:
Adopt a dual theoretical approach:
Conceptual Framework: Map the dioxino-pyridine core to known pharmacophores (e.g., serotonin receptor ligands) using QSAR models.
Experimental Validation: Design bioassays (e.g., enzyme inhibition, receptor binding) with controlled variables (pH, temperature) to isolate structural contributions.
Align with principles of evidence-based inquiry, where theory guides hypothesis formulation and methodological choices (e.g., fluorescence polarization vs. SPR for binding studies) .
What strategies are effective for improving the compound’s stability under varying storage conditions?
Level: Basic
Methodological Answer:
Stability studies should follow ICH guidelines:
- Degradation Pathways: Accelerated stability testing (40°C/75% RH) with LC-MS monitoring to identify hydrolysis or oxidation products.
- Formulation Adjustments: Use lyophilization for hygroscopic samples or add antioxidants (e.g., BHT) to mitigate radical-mediated degradation.
- Storage Recommendations: Store at -20°C in amber vials under nitrogen to prevent photolytic and oxidative damage .
How can factorial design optimize reaction conditions for scaling up synthesis?
Level: Advanced
Methodological Answer:
Apply a 2^k factorial design to evaluate variables (temperature, catalyst loading, solvent polarity):
- Screening Experiments: Identify critical factors (e.g., temperature sensitivity of ring-closing steps).
- Response Surface Methodology (RSM): Model interactions between variables to maximize yield and minimize byproducts.
For example, a 3-factor design revealed that THF as solvent and 60°C provided optimal cyclization efficiency for analogous heterocycles .
What advanced analytical techniques are suitable for confirming the compound’s regioselectivity in substitution reactions?
Level: Advanced
Methodological Answer:
- X-ray Crystallography: Resolve positional ambiguity in the dioxino-pyridine ring.
- NOESY NMR: Detect spatial proximity between methanamine protons and adjacent substituents.
- Isotopic Labeling: Use ^13C-labeled precursors to trace regiochemical outcomes in coupling reactions .
How should researchers design experiments to investigate the compound’s potential neuropharmacological applications?
Level: Advanced
Methodological Answer:
- In Silico Screening: Perform molecular docking with targets like monoamine oxidases or GABA receptors.
- In Vivo Models: Use zebrafish or rodent assays to evaluate blood-brain barrier permeability and acute toxicity.
- Dose-Response Studies: Apply Hill equation modeling to quantify efficacy thresholds .
What are the challenges in synthesizing enantiomerically pure forms of this compound, and how can they be mitigated?
Level: Advanced
Methodological Answer:
- Chiral Resolution: Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation.
- Asymmetric Catalysis: Employ palladium-catalyzed Buchwald-Hartwig amination with Josiphos ligands to control stereochemistry.
- Circular Dichroism (CD): Verify enantiopurity by comparing experimental CD spectra with DFT-simulated curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
